molecular formula C7H9NO B193566 2-Amino-5-methylphenol CAS No. 2835-98-5

2-Amino-5-methylphenol

Cat. No.: B193566
CAS No.: 2835-98-5
M. Wt: 123.15 g/mol
InChI Key: HCPJEHJGFKWRFM-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenol is an organic compound with the molecular formula C7H9NO. It is also known by other names such as 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene, and 6-Amino-m-cresol . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-5-methylphenol can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific dyes and pharmaceuticals that require this precise molecular structure .

Biological Activity

2-Amino-5-methylphenol, also known as 6-amino-m-cresol, is an organic compound with significant biological activity. It has been studied for its potential applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of the biological activities associated with this compound, including its mutagenicity, antioxidant properties, and antibacterial effects.

  • Chemical Formula : C7H9N1O
  • Molecular Weight : 135.15 g/mol
  • CAS Number : 2835-98-5

Mutagenicity and Genotoxicity

This compound has been evaluated for its mutagenic potential using the Ames test, which assesses the mutagenic effects of compounds on bacterial strains. The results indicate that:

  • Mutagenic Activity : The compound showed mutagenic effects in Salmonella typhimurium strain TA100 both in the absence and presence of S9 metabolic activation. A concentration-dependent increase in revertant colonies was observed, suggesting that it can induce gene mutations under specific conditions .
  • Toxicity Observations : Toxicity was noted at concentrations starting from 1000 µg/plate, with significant suppression of bacterial growth at higher concentrations .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The compound's antioxidant activity was assessed using various assays:

  • DPPH Scavenging Activity : This assay measures the ability of a substance to donate hydrogen to radical species. This compound demonstrated significant scavenging activity, indicating its potential as an effective antioxidant .
  • Other Radical Scavenging Assays : Additional evaluations included hydroxyl, nitric oxide, and superoxide radical scavenging activities, where the compound also showed promising results .

Antibacterial Activity

The antibacterial properties of this compound have been explored, particularly its derivatives. Studies have indicated that:

  • Broad-spectrum Antibacterial Effects : Derivatives of this compound exhibited notable antibacterial activity against various bacterial strains. The synthesis of these derivatives involved nucleophilic substitution reactions, which enhanced their efficacy .
  • Mechanism of Action : While specific mechanisms are still under investigation, the structural modifications of the parent compound appear to enhance its interaction with bacterial cell membranes or metabolic pathways .

Case Study 1: Mutagenicity Assessment

A study conducted under OECD guidelines assessed the mutagenic potential of this compound using multiple bacterial strains. The findings confirmed that the compound induced mutations in Salmonella typhimurium TA100, emphasizing the need for caution in its use in consumer products .

Case Study 2: Antioxidant Efficacy

In a comparative study evaluating various antioxidants, this compound was found to be comparable to established antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) in terms of radical scavenging capacity . This positions it as a potential candidate for formulations aimed at reducing oxidative stress.

Case Study 3: Antibacterial Derivatives

Research into novel derivatives of this compound highlighted their enhanced antibacterial properties against resistant bacterial strains. These findings suggest that further exploration into derivative synthesis could lead to new therapeutic agents .

Summary Table of Biological Activities

Activity Type Findings
MutagenicityInduces mutations in Salmonella typhimurium TA100; toxic at high concentrations .
Antioxidant ActivitySignificant DPPH scavenging; effective against multiple free radicals .
Antibacterial ActivityDerivatives show broad-spectrum antibacterial effects; effective against resistant strains .

Q & A

Q. Basic: What experimental precautions are critical when handling 2-amino-5-methylphenol in synthetic chemistry workflows?

This compound requires strict adherence to safety protocols due to its classification as a skin/eye irritant (Category 2) and specific target organ toxicity (Category 3) under GHS guidelines. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
  • Storage : Keep in a cool, dry place away from oxidizers and acids to prevent unintended reactions.

Q. Basic: How can computational methods (e.g., DFT) be applied to analyze the vibrational spectra of this compound?

Density Functional Theory (DFT) with hybrid functionals like B3LYP is widely used to model vibrational modes. Steps include:

  • Geometry Optimization : Start with HF/DFT to minimize molecular energy.
  • Frequency Calculations : Compare computed IR/Raman spectra (e.g., harmonic frequencies) to experimental FTIR/Raman data.
  • Basis Sets : Use 6-31G(d,p) for balancing accuracy and computational cost.
    Studies show a <5% deviation between DFT-predicted and observed spectra, validating its utility for structural assignments .

Q. Advanced: How can researchers resolve contradictions in catalytic activity data involving this compound in Schiff base synthesis?

Contradictions often arise from reaction conditions (e.g., solvent polarity, metal ion coordination). Methodological strategies include:

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis or NMR.
  • X-Ray Crystallography : Resolve ligand-metal coordination geometry (e.g., monoclinic P21/c space group in Ni(II) complexes) to identify steric/electronic effects .
  • Control Experiments : Test alternative metal salts (e.g., FeCl3 vs. PdCl2) to isolate redox vs. Lewis acid roles .

Q. Advanced: What methodologies are recommended for evaluating the bioactivity of this compound derivatives in antiviral studies?

  • In-Vitro Assays : Use cell lines (e.g., Vero cells) to quantify viral inhibition (e.g., poliovirus plaque reduction).
  • Mechanistic Probes : Track oxidative coupling products (e.g., phenoxazinones) via HPLC-MS to correlate bioactivity with metabolite formation .
  • Enzyme Interactions : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to study binding with hemoglobin or viral proteases .

Q. Basic: How can researchers distinguish this compound from its structural isomers (e.g., 3-amino-5-methylphenol) analytically?

  • NMR Spectroscopy : Compare aromatic proton splitting patterns; this compound shows distinct meta-coupling (J = 2–3 Hz) between NH2 and CH3 groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate exact masses (e.g., 123.15 g/mol vs. 137.18 g/mol for homologs).
  • X-Ray Diffraction : Resolve crystal packing differences (e.g., hydrogen-bonding networks) .

Q. Advanced: What strategies optimize the synthesis of macrocyclic Schiff base ligands derived from this compound?

  • Template Effects : Use transition metals (e.g., Ni²⁺) to preorganize ligands during cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine condensation yields.
  • Catalytic Additives : Employ acetic acid to accelerate NH/OH exchange in unusual pathways .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates pure macrocycles .

Q. Basic: What are the best practices for interpreting GHS hazard data for this compound in academic risk assessments?

  • Cross-Reference SDS : Verify GHS codes (e.g., H319 for eye irritation) against multiple SDS sources (e.g., Aladdin, MedChemExpress).
  • Toxicity Thresholds : Compare LD50 values (oral/dermal) from in-vivo studies to establish safe handling limits.
  • Waste Disposal : Follow EPA guidelines for amine-containing phenols (e.g., neutralization before aqueous disposal) .

Properties

IUPAC Name

2-amino-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJEHJGFKWRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182594
Record name 6-Amino-m-cresol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-98-5
Record name 2-Amino-5-methylphenol
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Record name 2835-98-5
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Synthesis routes and methods I

Procedure details

The Na salt of 2-amino-5-methyl-benzenesulphonic acid is reacted with 80% by weight of KOH to give the K salt of 2-amino-5-methyl-phenol (300° C.; 15 to 20 bar; 3h), the molar ratio of KOH to 2-amino-5-methyl-benzenesulphonic acid preferably being from 10:1 to 15:1. The reaction mixture is diluted to a content of approximately 5% by weight of 2-amino-5-methyl-phenol by direct expansion at 300° C. into water, or by pumping water into the autoclave after prior cooling to approximately 200° C. The resulting alkaline suspension of the K salt of 2-amino-5-methyl-phenol is metered into water at the same time as 36% by weight aqueous HCl at 90° C. at a pH of from 0.5 to 1.0. All the SO2 is expelled from the resulting, aqueous, approximately 4% by weight 2-amino-5-methyl-phenol hydrochloride solution using nitrogen or by applying a vacuum, the solution is if necessary clarified using activated carbon to remove tarry constituents, and the 2-amino-5-methyl-phenol is precipitated out by neutralization of the hydrochloric acid solution, for example using aqueous sodium hydroxide at a pH of from 4.5 to 6.0, and isolated in the usual manner, for example by filtration and washing with water.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an autoclave, there were fed 1.5 g of palladium carbon, 50.0 g (moisture content: 5.9%; 308 mmol) of 5-methyl-2-nitrophenol and 250 ml of methanol. The mixture was stirred under a hydrogen pressure of 20 kg/cm2 at 50° C. for 3 hours. After cooling, the catalyst was filtered and washed with 50 ml of warm methanol twice and the washing liquor was combined with the filtrate. After distilling off the solvent under reduced pressure, the residue was dried. Thus 37.3 g (303 mmol) of 6-amino-m-cresol was obtained as a brown solid. The yield was 98%. A 15.0 g portion of this brown solid product was recrystallized from 45 ml of isopropanol. Thus 11.9 of 6-amino-m-cresol was obtained as yellow crystals. The recovering yield was 79%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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